Cas no 81569-55-3 (Ethyl 2-bromo-4-propylthiazole-5-carboxylate)

Ethyl 2-bromo-4-propylthiazole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-bromo-4-propylthiazole-5-carboxylate
- 5-Thiazolecarboxylicacid,2-bromo-4-propyl-,ethylester(9CI)
- ethyl 2-bromo-4-propyl-1,3-thiazole-5-carboxylate
- SCHEMBL2692004
- 81569-55-3
- ethyl 2-bromo-4-n-propyl-1,3-thiazole-5-carboxylate
- AMHLTHLRDKSLRZ-UHFFFAOYSA-N
- Ethyl2-bromo-4-propylthiazole-5-carboxylate
-
- Inchi: InChI=1S/C9H12BrNO2S/c1-3-5-6-7(8(12)13-4-2)14-9(10)11-6/h3-5H2,1-2H3
- InChI Key: AMHLTHLRDKSLRZ-UHFFFAOYSA-N
- SMILES: CCCC1=C(C(=O)OCC)SC(=N1)Br
Computed Properties
- Exact Mass: 276.97721g/mol
- Monoisotopic Mass: 276.97721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 67.4Ų
- XLogP3: 3.7
Ethyl 2-bromo-4-propylthiazole-5-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A059004196-25g |
Ethyl 2-bromo-4-propylthiazole-5-carboxylate |
81569-55-3 | 95% | 25g |
$3714.48 | 2023-09-01 | |
Alichem | A059004196-10g |
Ethyl 2-bromo-4-propylthiazole-5-carboxylate |
81569-55-3 | 95% | 10g |
$2251.20 | 2023-09-01 | |
Chemenu | CM189406-5g |
ethyl 2-bromo-4-propylthiazole-5-carboxylate |
81569-55-3 | 95% | 5g |
$634 | 2021-08-05 | |
Chemenu | CM189406-1g |
ethyl 2-bromo-4-propylthiazole-5-carboxylate |
81569-55-3 | 95% | 1g |
$240 | 2024-07-23 | |
Alichem | A059004196-5g |
Ethyl 2-bromo-4-propylthiazole-5-carboxylate |
81569-55-3 | 95% | 5g |
$1407.00 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1743087-5g |
Ethyl 2-bromo-4-propylthiazole-5-carboxylate |
81569-55-3 | 98% | 5g |
¥7175.00 | 2024-07-28 |
Ethyl 2-bromo-4-propylthiazole-5-carboxylate Related Literature
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Oliver D. John Food Funct., 2020,11, 6946-6960
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T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892
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Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
Additional information on Ethyl 2-bromo-4-propylthiazole-5-carboxylate
Ethyl 2-bromo-4-propylthiazole-5-carboxylate (CAS No. 81569-55-3): A Comprehensive Overview
Ethyl 2-bromo-4-propylthiazole-5-carboxylate (CAS No. 81569-55-3) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. This compound, characterized by its unique thiazole core structure, serves as a versatile intermediate in the development of various bioactive molecules. The presence of both bromine and propyl substituents on the thiazole ring enhances its reactivity, making it a valuable building block for medicinal chemists.
The Ethyl 2-bromo-4-propylthiazole-5-carboxylate molecule exhibits a distinct chemical profile that positions it as a key candidate for further functionalization. Its thiazole scaffold is well-documented for its role in numerous pharmacophores, particularly in antibiotics, antifungals, and anti-inflammatory agents. The bromine atom at the 2-position and the propyl group at the 4-position provide strategic sites for further chemical modifications, enabling the synthesis of complex derivatives with tailored biological activities.
In recent years, there has been a surge in research focused on thiazole derivatives due to their broad spectrum of biological effects. Studies have demonstrated that compounds incorporating the thiazole ring can interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The Ethyl 2-bromo-4-propylthiazole-5-carboxylate (CAS No. 81569-55-3) derivative has been explored in several preclinical studies as a potential lead compound for novel therapeutic agents.
One of the most compelling aspects of this compound is its potential application in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. The thiazole moiety in Ethyl 2-bromo-4-propylthiazole-5-carboxylate can be modified to create selective inhibitors that target specific kinases, thereby offering a new avenue for treating these conditions.
The bromine substituent at the 2-position of the thiazole ring is particularly noteworthy, as it allows for cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are widely used in medicinal chemistry to introduce aryl or amino groups into complex molecular frameworks. By leveraging these reactions, researchers can generate a diverse library of thiazole derivatives for further biological evaluation.
The propyl group at the 4-position adds another layer of functionality to the molecule, enabling further derivatization through esterification, amidation, or alkylation reactions. These modifications can fine-tune the pharmacokinetic properties of the compound, such as solubility and metabolic stability, which are critical factors in drug development.
Recent advancements in computational chemistry have also facilitated the design of novel derivatives of Ethyl 2-bromo-4-propylthiazole-5-carboxylate. Molecular docking studies have been employed to predict the binding interactions between this compound and target proteins. These studies have provided valuable insights into how structural modifications can enhance binding affinity and selectivity.
In addition to its applications in drug discovery, Ethyl 2-bromo-4-propylthiazole-5-carboxylate (CAS No. 81569-55-3) has shown promise in material science research. The unique electronic properties of thiazole derivatives make them suitable candidates for organic semiconductors and other advanced materials. Researchers are exploring how these compounds can be integrated into next-generation electronic devices.
The synthesis of Ethyl 2-bromo-4-propylthiazole-5-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include bromination of propyl-substituted thiazoles followed by esterification. Advances in catalytic methods have improved the efficiency of these reactions, making it more feasible to produce large quantities of this compound for research purposes.
The safety profile of Ethyl 2-bromo-4-propylthiazole-5-carboxylate is another important consideration in its application. While preliminary studies suggest that it is relatively stable under standard conditions, further toxicological evaluations are necessary to assess its potential hazards. These studies will help guide its safe use in both laboratory and industrial settings.
In conclusion, Ethyl 2-bromo-4-propylthiazole-5-carboxylate (CAS No. 81569-55-3) is a multifaceted compound with significant potential in pharmaceutical and material science applications. Its unique structural features make it an attractive intermediate for synthesizing bioactive molecules, particularly kinase inhibitors. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and advanced material development.
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